molecular formula C18H21N3O5S B7717616 N-(2-methyl-5-nitrophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide

N-(2-methyl-5-nitrophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide

Cat. No.: B7717616
M. Wt: 391.4 g/mol
InChI Key: BTGZTURCSPDBTA-UHFFFAOYSA-N
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Description

“N-(2-methyl-5-nitrophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide” is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a nitrophenyl group, a methylsulfonyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methyl-5-nitrophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Acylation: Formation of the acetamide moiety.

    Sulfonylation: Introduction of the methylsulfonyl group.

    Amidation: Coupling of the phenylethylamine with the acetamide intermediate.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. The use of catalysts, solvents, and specific temperature and pressure conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

    Aminophenyl Derivatives: Formed from the reduction of the nitro group.

    Substituted Phenyl Derivatives: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of “N-(2-methyl-5-nitrophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-5-nitrophenyl)acetamide
  • N-(2-methyl-5-nitrophenyl)-2-aminoacetamide
  • N-(2-methyl-5-nitrophenyl)-2-(methylsulfonyl)acetamide

Uniqueness

“N-(2-methyl-5-nitrophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide” is unique due to the presence of both the methylsulfonyl and phenylethylamine groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-14-8-9-16(21(23)24)12-17(14)19-18(22)13-20(27(2,25)26)11-10-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGZTURCSPDBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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